molecular formula C14H23N5 B14340247 2-(2-(6-(1H-Imidazol-2-yl)hexyl)-1H-imidazol-5-yl)ethanamine CAS No. 98890-43-8

2-(2-(6-(1H-Imidazol-2-yl)hexyl)-1H-imidazol-5-yl)ethanamine

Cat. No.: B14340247
CAS No.: 98890-43-8
M. Wt: 261.37 g/mol
InChI Key: HLEDSVQFNUXNIY-UHFFFAOYSA-N
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Description

2-(2-(6-(1H-Imidazol-2-yl)hexyl)-1H-imidazol-5-yl)ethanamine is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(6-(1H-Imidazol-2-yl)hexyl)-1H-imidazol-5-yl)ethanamine typically involves the reaction of 1H-imidazole-2-carbaldehyde with a suitable alkylating agent to introduce the hexyl chain. This is followed by further functionalization to introduce the ethanamine group. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol, with the use of catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-(6-(1H-Imidazol-2-yl)hexyl)-1H-imidazol-5-yl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could result in the formation of reduced imidazole derivatives.

Scientific Research Applications

2-(2-(6-(1H-Imidazol-2-yl)hexyl)-1H-imidazol-5-yl)ethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-(6-(1H-Imidazol-2-yl)hexyl)-1H-imidazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Imidazol-2-yl)ethanamine: A simpler imidazole derivative with similar biological activity.

    2-(1-Methyl-1H-imidazol-2-yl)ethanol:

Properties

CAS No.

98890-43-8

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

2-[2-[6-(1H-imidazol-2-yl)hexyl]-1H-imidazol-5-yl]ethanamine

InChI

InChI=1S/C14H23N5/c15-8-7-12-11-18-14(19-12)6-4-2-1-3-5-13-16-9-10-17-13/h9-11H,1-8,15H2,(H,16,17)(H,18,19)

InChI Key

HLEDSVQFNUXNIY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)CCCCCCC2=NC=C(N2)CCN

Origin of Product

United States

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